5,5-Diethoxypentan-1-OL

Physicochemical Characterization Purification Distillation

5,5-Diethoxypentan-1-OL is a C9H20O3 bifunctional organic compound, classified as a primary alcohol and a diethyl acetal. It serves as a stable, protected form of 5-hydroxypentanal, a short-chain aldehyde prone to self-reactivity.

Molecular Formula C9H20O3
Molecular Weight 176.25 g/mol
CAS No. 18545-17-0
Cat. No. B017683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Diethoxypentan-1-OL
CAS18545-17-0
Synonyms5,5-Diethoxy-1-pentanol;  5-Hydroxy-valeraldehyde Diethyl Acetal; 
Molecular FormulaC9H20O3
Molecular Weight176.25 g/mol
Structural Identifiers
SMILESCCOC(CCCCO)OCC
InChIInChI=1S/C9H20O3/c1-3-11-9(12-4-2)7-5-6-8-10/h9-10H,3-8H2,1-2H3
InChIKeyAZBTXPVBSQJJHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5-Diethoxypentan-1-OL (CAS 18545-17-0): A C5 Hydroxy-Acetal Building Block


5,5-Diethoxypentan-1-OL is a C9H20O3 bifunctional organic compound, classified as a primary alcohol and a diethyl acetal. It serves as a stable, protected form of 5-hydroxypentanal, a short-chain aldehyde prone to self-reactivity . The molecule's dual functionality—a terminal hydroxyl group and a masked aldehyde—renders it a versatile synthon for sequential functionalization in complex molecule synthesis, particularly where controlled aldehyde release under mild conditions is critical .

5,5-Diethoxypentan-1-OL: Why Analog Swapping Is Not Trivial


While 5,5-Diethoxypentan-1-OL and its dimethyl acetal cousin (5,5-Dimethoxypentan-1-ol) share a core C5 hydroxy-acetal motif, direct substitution can compromise synthetic efficiency and product quality. Even a single carbon change in the acetal ether chains translates to a significant >55 °C difference in boiling point, a shift in lipophilicity (LogP > 1.54 vs. a predicted ~1.1), and altered thermal and hydrolytic stability profiles . These quantifiable variances directly impact purification strategy, reaction kinetics, and storage protocols, making the specific acetal identity a non-trivial selection parameter in procurement .

Quantitative Differentiation Evidence for 5,5-Diethoxypentan-1-OL Sourcing


Boiling Point Elevation >55 °C Over the Dimethyl Acetal Analog

The diethyl acetal 5,5-Diethoxypentan-1-OL exhibits a measured boiling point of 238.7 °C at 760 mmHg, which is substantially higher than the 183–185 °C reported for its closest analog, 5,5-Dimethoxypentan-1-ol . This 55.7 °C difference arises from the heavier ethoxy side chains.

Physicochemical Characterization Purification Distillation

Enhanced Lipophilicity (LogP) for Organic Phase Partitioning

5,5-Diethoxypentan-1-OL has an experimentally derived LogP of 1.54810 . While the exact LogP for 5,5-Dimethoxypentan-1-ol is not widely available, the trend for homologous dimethyl acetals predicts a significantly lower value (e.g., acetaldehyde dimethyl acetal LogP ~1.0). The diethyl variant is therefore more lipophilic.

Lipophilicity ADME Extraction

Mild and Selective Deprotection vs. Cyclic Acetals (THP)

As an acyclic diethyl acetal, 5,5-Diethoxypentan-1-OL can be cleaved to the free aldehyde in essentially quantitative yield by heating at 80 °C in neat water without any catalyst, whereas cyclic acetals (e.g., tetrahydropyranyl, THP ethers) remain stable under these neutral conditions . This enables orthogonal deprotection strategies.

Orthogonal Deprotection Green Chemistry Acetal Cleavage

Recommended Storage Temperature: -20 °C under Inert Gas

The product's safety and property data explicitly recommend storage at -20 °C under an argon atmosphere to maintain stability . This contrasts with the dimethyl acetal analog, for which no such stringent cold-storage recommendation is typically highlighted, suggesting a potentially higher thermal lability or peroxide formation risk for the diethyl acetal.

Stability Storage Handling

Optimal Deployment Scenarios for 5,5-Diethoxypentan-1-OL in R&D


Synthesis of Thermally Robust Fine Chemical Intermediates

The high boiling point (238.7 °C) of 5,5-Diethoxypentan-1-OL makes it the preferred choice over its dimethyl analog (bp 183-185 °C) for reaction sequences requiring elevated temperatures or downstream distillative purification of high-boiling intermediates, reducing the risk of pre-boiling and solvent interference .

Construction of Lipophilic Bioactive Molecule Cores

With a measured LogP of 1.54, this diethyl acetal building block is ideally suited for synthesizing drug candidates targeting lipid-rich environments or requiring better extraction into organic solvents, where a less lipophilic dimethyl acetal would compromise yield in esterification or alkylation work-up steps .

Multi-Step Orthogonal Protection-Deprotection Sequences

The compound's ability to undergo quantitative, catalyst-free deprotection in hot neutral water, while common cyclic acetals remain intact, presents a clear advantage for green chemistry syntheses of complex natural products or pharmaceuticals. This enables a selective, metal-free unmasking late in the synthetic route without risking degradation of acid-sensitive groups .

Controlled-Aldol or Reductive Amination Cascade Precursor

Because the free aldehyde 5-hydroxypentanal is inherently unstable and prone to polymerization, procurement of the stable diethyl acetal form is essential. This masked aldehyde synthon can be released in situ under mild aqueous conditions to immediately participate in subsequent aldehyde-specific reactions, such as imine formation or aldol condensations, ensuring high fidelity in cascade transformations .

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